3-Nitroaniline-2,4,5,6-d4

Description

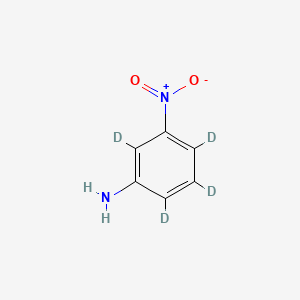

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Gold Standard: A Technical Guide to 3-Nitroaniline-2,4,5,6-d4 in Quantitative Research

Introduction: The Imperative for Precision in Modern Analytics

In the landscape of drug development, environmental science, and clinical research, the demand for analytical precision is absolute. The ability to accurately quantify minute concentrations of specific molecules within complex biological or environmental matrices is not merely an academic exercise; it is the bedrock upon which safety, efficacy, and regulatory compliance are built. This guide delves into the core utility of 3-Nitroaniline-2,4,5,6-d4, a stable isotope-labeled (SIL) compound, and its pivotal role as an internal standard in achieving the highest echelon of quantitative accuracy through Isotope Dilution Mass Spectrometry (IDMS).

3-Nitroaniline (3-NA) is an organic compound of significant industrial relevance, primarily used as a precursor in the synthesis of dyes and pigments.[1] Its presence in the environment is a key indicator of industrial effluent, making its accurate monitoring a priority for environmental protection agencies.[2] Furthermore, nitroaromatic compounds are of interest in pharmacology, with 3-nitroaniline being a potential, albeit minor, metabolite or degradation product of certain therapeutic agents. For researchers in these fields, the challenge lies in overcoming the inherent variability of analytical procedures—from sample extraction losses to instrument signal fluctuations and matrix-induced ion suppression. 3-Nitroaniline-2,4,5,6-d4 is the definitive solution to this challenge.

This guide will elucidate the fundamental principles behind its application, provide detailed methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explore its specific roles in environmental and pharmacokinetic studies.

Physicochemical Properties: A Comparative Overview

The efficacy of a stable isotope-labeled internal standard (SIL-IS) is predicated on its near-identical chemical and physical behavior to the native analyte, with the key distinction being its mass. The incorporation of four deuterium atoms onto the aromatic ring of 3-nitroaniline achieves this perfectly.

| Property | 3-Nitroaniline (Analyte) | 3-Nitroaniline-2,4,5,6-d4 (Internal Standard) |

| CAS Number | 99-09-2 | 115044-52-5 |

| Molecular Formula | C₆H₆N₂O₂ | C₆D₄H₂N₂O₂ |

| Monoisotopic Mass | 138.043 g/mol | 142.068 g/mol |

| Mass Difference | N/A | +4 Da |

| Isotopic Purity | N/A | Typically ≥98 atom % D |

| Appearance | Yellow solid | Yellow solid |

| Solubility | Soluble in ethanol, ether; slightly soluble in water (0.1 g/100 mL) | Similar to unlabeled compound |

| pKa | 2.47 | Similar to unlabeled compound |

Core Application: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is the gold standard for quantitative analysis.[3] Its power lies in the use of a SIL-IS, like 3-Nitroaniline-d4, which acts as a perfect surrogate for the target analyte throughout the analytical workflow.

The Causality of Superior Accuracy:

-

Correction for Extraction Inefficiency: A known quantity of 3-Nitroaniline-d4 is spiked into the sample at the very beginning of the preparation process. Because the deuterated standard has virtually identical chemical properties to the native 3-nitroaniline, any analyte lost during extraction, evaporation, or reconstitution steps will be accompanied by a proportional loss of the internal standard.

-

Mitigation of Matrix Effects: Biological and environmental samples contain a multitude of co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement. Since the SIL-IS co-elutes with the analyte and shares its ionization characteristics, it experiences the exact same matrix effects.

-

Compensation for Instrumental Variability: Fluctuations in injection volume or detector response are normalized because they affect both the analyte and the internal standard equally.

Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the known concentration of the internal standard. This ratio remains constant regardless of sample loss or matrix effects, ensuring unparalleled accuracy and precision.[4]

Caption: Co-elution and Mass Differentiation in IDMS.

Experimental Workflow & Protocols

A robust and validated analytical method is self-validating. The inclusion of a SIL-IS ensures that quality control samples and unknown samples are processed with the highest degree of confidence. Below is a representative LC-MS/MS protocol for the quantification of 3-nitroaniline in water samples, adapted from established methods for isomeric nitroanilines.[5]

Caption: General workflow for 3-NA analysis using 3-NA-d4.

Step-by-Step LC-MS/MS Protocol (Representative)

This protocol outlines a validated approach for quantifying 3-nitroaniline in environmental water samples.

1. Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-nitroaniline and 3-Nitroaniline-2,4,5,6-d4 in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 3-nitroaniline stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of 3-Nitroaniline-d4 at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Spiking: To a 100 mL water sample, add 100 µL of the 100 ng/mL IS spiking solution, resulting in a final IS concentration of 0.1 ng/mL.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

-

Drying: Dry the cartridge under a vacuum for 10 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with two 3 mL aliquots of acetonitrile into a collection tube.

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical - requires empirical determination):

-

3-Nitroaniline: Precursor Ion (Q1): m/z 139.1 → Product Ion (Q3): m/z 93.1 (Loss of NO₂)

-

3-Nitroaniline-d4: Precursor Ion (Q1): m/z 143.1 → Product Ion (Q3): m/z 97.1 (Loss of NO₂)

-

-

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio (3-Nitroaniline / 3-Nitroaniline-d4) against the concentration of the calibration standards.

-

Determine the concentration of 3-nitroaniline in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Application Areas

Environmental Monitoring

Nitroaromatic compounds are recognized environmental pollutants originating from industrial activities.[2] Regulatory bodies require sensitive and reliable methods to monitor their levels in water and soil. The use of 3-Nitroaniline-d4 with IDMS provides the necessary accuracy to ensure compliance with environmental quality standards, even at trace levels (µg/L or lower). The protocol described above is directly applicable to the analysis of wastewater, surface water, and groundwater samples.

Drug Development and Pharmacokinetics

In drug metabolism studies, it is crucial to accurately track the fate of a parent drug and its metabolites. The antiparasitic drug nitazoxanide, for instance, is a nitrothiazole-based compound.[2] Upon administration, it is rapidly hydrolyzed to its active metabolite, tizoxanide, which is then primarily eliminated as a glucuronide conjugate.[6][7] While 3-nitroaniline is not a primary metabolite, its formation through potential secondary metabolic pathways or degradation of the nitrothiazole ring is of interest for comprehensive safety and toxicology assessments. Using 3-Nitroaniline-d4 as an internal standard allows researchers to develop highly sensitive bioanalytical methods to quantify trace amounts of 3-nitroaniline in complex biological matrices like plasma or urine, ensuring that even minor metabolic pathways are accurately characterized.

Data Interpretation and Validation

The trustworthiness of an analytical method is established through rigorous validation.[8] Key parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision. The use of 3-Nitroaniline-d4 is central to achieving the stringent criteria set by regulatory bodies like the FDA.

Representative Method Validation Data: (Based on validated methods for isomeric nitroanilines)[5]

| Validation Parameter | Performance Metric |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (% RSD) | < 15% |

Conclusion

3-Nitroaniline-2,4,5,6-d4 is more than just a reagent; it is an enabling tool for generating high-fidelity quantitative data. By serving as an ideal internal standard for Isotope Dilution Mass Spectrometry, it empowers researchers to overcome the fundamental challenges of analytical variability and matrix interference. Its application in environmental monitoring ensures robust compliance testing, while in drug development, it facilitates the precise characterization of metabolic pathways. For any research professional requiring definitive, reproducible, and defensible quantification of 3-nitroaniline, the integration of its deuterated analog into an LC-MS/MS workflow is not just best practice—it is the gold standard.

References

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Remidicherla, S. K., et al. (2025). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API.

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]

-

Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

Müller, J., et al. (2013). Metabolism of nitro drugs metronidazole and nitazoxanide in Giardia lamblia: characterization of a novel nitroreductase (GlNR2). Journal of Antimicrobial Chemotherapy, 68(8), 1781-1789. Available at: [Link]

-

Agilent Technologies. (2015). Analysis of Multipesticide Residues in Tobacco. Retrieved from [Link]

-

Dadkhah, M., et al. (2009). Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography. Talanta, 79(2), 438-443. Available at: [Link]

-

Dubreuil, L., et al. (2002). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 46(7), 2244-2247. Available at: [Link]

-

Zovko, C., et al. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 386(4), 1015-1022. Available at: [Link]

-

Lam, S. S., et al. (2014). Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis. PLOS Pathogens, 10(5), e1004169. Available at: [Link]

-

ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. Retrieved from [Link]

-

Wang, Y., et al. (2022). The clinical antiprotozal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan. Biochemical and Biophysical Research Communications, 600, 13-20. Available at: [Link]

- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. LC-MRM-MS Detection of Nitrosamines | Phenomenex [phenomenex.com]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 7. The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Technical Guide: Synthesis and Characterization of 3-Nitroaniline-2,4,5,6-d4

Executive Summary

Target Compound: 3-Nitroaniline-2,4,5,6-d4 (CAS: 115044-52-5)

Molecular Formula:

This guide details the synthesis of ring-perdeuterated 3-nitroaniline starting from commercially available Benzene-d6. Unlike direct H/D exchange methods which are often non-selective on deactivated rings, this protocol utilizes a de novo synthesis strategy via nitration and selective Zinin reduction. This ensures high isotopic purity (>98 atom % D) and regiospecificity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the robustness of electrophilic aromatic substitution on the deuterated benzene core, followed by a chemoselective reduction.

Strategic Logic[1]

-

Source of Deuterium: Benzene-d6 is the most cost-effective and isotopically pure starting material.

-

Introduction of Nitrogen: Sequential nitration is preferred over amination.[1] The first nitration forms Nitrobenzene-d5.[1] The second nitration is meta-directing, naturally yielding 1,3-Dinitrobenzene-d4.

-

Differentiation of Groups: The challenge is converting one nitro group to an amine while leaving the other intact.[1] The Zinin Reduction (using sulfide/hydrosulfide) is the gold standard for this transformation, offering superior selectivity compared to catalytic hydrogenation (

/Pd), which often leads to over-reduction to phenylenediamines.[1]

Reaction Pathway Diagram[2]

Figure 1: Step-wise synthesis pathway from Benzene-d6 to 3-Nitroaniline-d4.[2]

Experimental Protocol

Phase 1: Synthesis of 1,3-Dinitrobenzene-d4

Objective: Double nitration of Benzene-d6. Safety: Reaction is highly exothermic. Fuming nitric acid is a potent oxidizer.[1]

-

Reagent Prep: In a 250 mL round-bottom flask, prepare a nitrating mixture of concentrated

(30 mL) and Fuming -

Addition: Add Benzene-d6 (5.0 g, 0.06 mol) dropwise over 30 minutes. Maintain temperature <10°C to prevent uncontrolled exotherms.

-

First Nitration: Once addition is complete, warm slowly to 50-60°C for 30 minutes.

-

Second Nitration: Heat the mixture to 90-100°C for 1 hour. The meta-directing nature of the first nitro group directs the second nitro group to the 3-position.

-

Workup: Pour the reaction mixture over 200 g of crushed ice. The 1,3-Dinitrobenzene-d4 will precipitate as a yellowish solid.

-

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from ethanol.-

Checkpoint: Verify intermediate by MP (89-90°C) and absence of

NMR signals.

-

Phase 2: Selective Zinin Reduction

Objective: Reduce one nitro group to an amine using Sodium Hydrosulfide (NaSH) generated in situ.[1]

-

Reagent Setup: Dissolve 1,3-Dinitrobenzene-d4 (3.4 g, 0.02 mol) in methanol (40 mL) in a reflux setup.

-

Reducing Agent Prep: In a separate beaker, dissolve Sodium Sulfide nonahydrate (

, 7.2 g) in water (20 mL). Add Sodium Bicarbonate (-

Why this works: Using NaSH/NaHCO3 provides a milder reduction potential than straight Na2S, preventing the reduction of the second nitro group.

-

-

Reaction: Add the NaSH solution dropwise to the boiling methanolic dinitrobenzene solution over 20 minutes.

-

Reflux: Reflux for 30-45 minutes. The solution will turn deep orange/red.[1]

-

Quench: Pour the mixture into ice water (200 mL). The product usually precipitates.[1] If oil forms, refrigerate overnight to crystallize.[1]

-

Purification: Recrystallize from boiling water (approx. 1 g/50 mL).

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The definitive proof of synthesis is the silence in the proton channel and the appearance of signals in the deuterium channel.

Table 1: NMR Comparison (Solvent: DMSO-d6)

| Position | Non-Deuterated ( | Deuterated ( | Multiplicity ( | Status in Target |

| 2-H | 7.28 | 7.25 - 7.30 | Triplet (t) | Silent in |

| 4-H | 7.40 - 7.50 | 7.40 - 7.50 | Doublet of Doublets | Silent in |

| 5-H | 7.20 | 7.20 | Triplet | Silent in |

| 6-H | 7.35 | 7.35 | Doublet | Silent in |

| -NH2 | ~5.8 (Broad) | ~5.8 (Broad) | Singlet (Exch) | Visible in |

Note: The amine protons (-NH2) remain as

Mass Spectrometry (MS)

Logic: The substitution of 4 Hydrogen atoms (

Figure 2: MS Fragmentation logic comparing standard vs. deuterated analyte.

Self-Validating Quality Control

To ensure the protocol worked:

-

Isotopic Purity Calculation: Run MS in SIM (Selected Ion Monitoring) mode. Compare abundance of

143 (d4) vs 142 (d3) and 139 (d0).[1]-

Acceptance Criteria: d0 < 0.5%.

-

-

Regioselectivity Check: Run

NMR with an internal standard. Any integration in the aromatic region (6.5 - 8.0 ppm) indicates incomplete deuteration or H/D back-exchange.

Safety & Handling

-

Polynitro Aromatics: 1,3-Dinitrobenzene is toxic and can be absorbed through the skin. It is a Methemoglobin former.[1] Wear double nitrile gloves.

-

Explosion Hazard: While 1,3-dinitrobenzene is stable, dry residues of nitration mixtures can be explosive.[1] Quench all nitration waste into water immediately.

-

Deuterated Solvents: Hygroscopic. Store under nitrogen to prevent H/D exchange with atmospheric moisture.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71309021, 3-Nitroaniline-2,4,5,6-d4. [Link][3]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocol for Zinin Reduction of m-dinitrobenzene). [Link]

Sources

Technical Guide: Commercial Availability & Application of 3-Nitroaniline-2,4,5,6-d4

Part 1: Executive Summary

3-Nitroaniline-2,4,5,6-d4 (CAS 115044-52-5) is the fully ring-deuterated isotopologue of 3-nitroaniline (m-nitroaniline). It serves as a critical Internal Standard (IS) in the quantitative analysis of nitro-aromatic amines via Isotope Dilution Mass Spectrometry (IDMS).

Its primary utility lies in environmental toxicology and pharmaceutical impurity profiling, where it corrects for matrix effects, extraction inefficiencies, and ionization variability. Unlike partial isotopologues (e.g., d2), the d4 variant offers a mass shift of +4 Da, ensuring zero spectral overlap with the natural M+0, M+1, and M+2 isotopic envelopes of the analyte, thereby maximizing quantification accuracy at trace levels (ppb/ppt).

Commercial Status: The compound is commercially available as a catalog item from specialized stable isotope manufacturers (e.g., CDN Isotopes, Sigma-Aldrich) and does not typically require custom synthesis for standard research quantities (mg to g scale).

Part 2: Chemical Profile & Specifications

To ensure valid experimental design, researchers must verify the physicochemical properties of the reference standard against the target analyte.

Identity & Properties[1][2][3][4]

| Parameter | Specification | Notes |

| Chemical Name | 3-Nitroaniline-2,4,5,6-d4 | Also: 3-Nitrobenzen-2,4,5,6-d4-amine |

| CAS Number | 115044-52-5 | Unlabeled CAS: 99-09-2 |

| Molecular Formula | C₆H₂D₄N₂O₂ | |

| Molecular Weight | 142.15 g/mol | Unlabeled MW: 138.12 g/mol |

| Isotopic Purity | ≥ 98 atom % D | Critical for avoiding "cross-talk" in MS channels |

| Chemical Purity | ≥ 98% (CP) | Typically determined by GC-FID or HPLC-UV |

| Appearance | Yellow crystalline solid | Photosensitive; darkens upon oxidation |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

Structural Visualization

The following diagram illustrates the specific deuteration sites (Positions 2, 4, 5,[1][2] 6) relative to the directing groups.

Figure 1: Deuterium atoms (green) occupy all aromatic ring positions. The amino and nitro groups direct the synthesis logic.

Part 3: Commercial Availability & Sourcing Strategy

The supply chain for 3-Nitroaniline-d4 is stable.[2] It is classified as a "Catalog Item" rather than a "Custom Synthesis" product by major isotope manufacturers.

Validated Suppliers

Note: Prices are estimates based on 2024/2025 market data and subject to change.

| Supplier | Product Code | Pack Size | Estimated Cost | Lead Time |

| CDN Isotopes | D-5438 | 0.25 g / 0.5 g | ~$400 USD (0.25g) | In Stock (Immediate) |

| Sigma-Aldrich | 616508 | 100 mg / 1 g | Variable | In Stock / 2 Weeks |

| Santa Cruz (SCBT) | sc-256557 | 10 mg / 50 mg | Inquiry based | 1-2 Weeks |

| LGC Standards | DRE-C15559010 | 10 mg | Reference Std. Pricing | In Stock |

Procurement Recommendation

For quantitative workflows (GLP/GMP) , prioritize suppliers providing a Certificate of Analysis (CoA) that explicitly states:

-

Isotopic Enrichment: Must be >98% to prevent contribution to the analyte signal.

-

Chemical Purity: >98% to ensure accurate gravimetric preparation.

CDN Isotopes and Sigma-Aldrich are the primary manufacturers; others often act as distributors. Purchasing directly from the manufacturer is recommended to ensure batch consistency.

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis is vital for troubleshooting impurities. 3-Nitroaniline-d4 is generally not produced by H/D exchange of 3-nitroaniline (which would be incomplete due to ring deactivation). Instead, it is synthesized de novo from deuterated benzene.

Synthetic Pathway

The robust route ensures high isotopic incorporation at all four ring positions.

-

Precursor: Benzene-d6 (readily available).

-

Nitration: Controlled dinitration to form 1,3-Dinitrobenzene-d4.

-

Reduction: Selective Zinin reduction (using Sodium Sulfide or Polysulfide) of one nitro group to an amine.

Figure 2: The Zinin reduction is the critical step. Over-reduction leads to phenylenediamines, which must be removed via recrystallization.

Part 5: Analytical Application (Protocol)

The "Gold Standard" Workflow: IDMS

The following protocol describes the use of 3-Nitroaniline-d4 as an Internal Standard for quantifying nitroaniline contaminants in wastewater or biological plasma.

Principle: The d4-analog behaves nearly identically to the analyte during extraction and chromatography but is spectrally distinct.

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 10 mg 3-Nitroaniline-d4 in 10 mL Methanol (1 mg/mL). Store at -20°C in amber glass.

-

Spiking: Add a fixed concentration of IS (e.g., 50 ng/mL final) to every sample, blank, and calibrator before extraction.

-

Equilibration: Vortex and allow 15 mins for the IS to equilibrate with the matrix.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., HLB).

-

Analysis: LC-MS/MS (ESI+ or APCI+).

Mass Spectrometry Transitions

Using a Triple Quadrupole (QqQ) MS, set up the following Multiple Reaction Monitoring (MRM) transitions:

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |

| 3-Nitroaniline (Native) | 139.1 [M+H]⁺ | 93.1 | 65.1 | 20-25 eV |

| 3-Nitroaniline-d4 (IS) | 143.1 [M+H]⁺ | 97.1 | 69.1 | 20-25 eV |

Note: The +4 Da shift is maintained in the product ions (loss of NO2 group leaves the d4-ring intact).

Figure 3: Co-elution of the IS and Analyte is desired to compensate for matrix suppression/enhancement at the specific retention time.

Part 6: Safety & Handling

3-Nitroaniline derivatives are potent toxins.

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).[3]

-

Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

-

Handling: Use a fume hood and nitrile gloves. Deuterated compounds possess the same toxicity profile as their non-deuterated counterparts.

-

Storage: Store at 2-8°C or -20°C under inert gas (Argon/Nitrogen) to prevent oxidation.

Part 7: References

-

Sigma-Aldrich. (2025). Product Specification: 3-Nitroaniline-2,4,5,6-d4 (Product No. 616508). Merck KGaA. Link

-

CDN Isotopes. (2025). Product Details: 3-Nitroaniline-2,4,5,6-d4 (D-5438).[2] CDN Isotopes Inc.[2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71309021, 3-Nitroaniline-2,4,5,6-d4. National Library of Medicine. Link

-

Santa Cruz Biotechnology. (2025).[4] 3-Nitroaniline-2,4,5,6-d4 (CAS 115044-52-5).[5][6][2][7][4] SCBT.[4] Link[2][4]

-

Yazdi, S. A., et al. (2014). Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction. Journal of Chromatography A. (Cited for context on analytical methods).

Sources

- 1. 3-Nitroaniline-d4 | C6H6N2O2 | CID 168154313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. scbt.com [scbt.com]

- 5. 3-Nitroaniline-2,4,5,6-d4 | C6H6N2O2 | CID 71309021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Nitroaniline D4 | CAS 115044-52-5 | LGC Standards [lgcstandards.com]

3-Nitroaniline-2,4,5,6-d4 stability and storage conditions

Stability and Storage of 3-Nitroaniline-2,4,5,6-d4: An In-Depth Technical Guide

Executive Summary In quantitative mass spectrometry (LC-MS/GC-MS), the integrity of an internal standard (IS) is the single point of failure for analytical accuracy.[1] 3-Nitroaniline-2,4,5,6-d4 (CAS: 115044-52-5) serves as a critical isotopic reference for monitoring nitroaromatic amines in environmental and pharmaceutical matrices. While the parent compound is chemically robust, the deuterated analog carries a unique vulnerability: isotopic scrambling .

This guide moves beyond basic safety data sheets to address the specific physicochemical risks of deuterium washout, photolytic degradation, and oxidative coupling. The protocols below are designed to ensure the standard remains chemically pure and isotopically distinct (>98 atom % D) over extended storage periods.

Part 1: Physicochemical & Isotopic Profile

To manage stability, one must understand the molecule's electronic environment. 3-Nitroaniline-d4 possesses a "push-pull" electronic structure—an electron-withdrawing nitro group (

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | MW = 142.15 g/mol (vs. 138.12 unlabeled) | |

| Isotopic Pattern | D-label at positions 2, 4, 5, 6 | Critical Risk: Positions 2, 4, and 6 are activated by the amine group, making them susceptible to electrophilic attack (H/D exchange).[2] |

| Melting Point | 111–114 °C | Solid-state thermal degradation is negligible below 50 °C. |

| pKa (Amine) | ~2.47 | Weak base.[3] Protonation facilitates H/D exchange in acidic media.[1] |

| Solubility | MeOH, ACN, DMSO | Protocol: Use ACN for stock solutions to minimize protic exchange risks. |

| Light Sensitivity | High | Nitroanilines undergo photo-oxidation to form azo/azoxy dimers. |

Part 2: Degradation Mechanisms & Isotopic Integrity

The stability of 3-Nitroaniline-d4 is threatened by two distinct mechanisms: Chemical Degradation (loss of purity) and Isotopic Exchange (loss of signal accuracy).[1]

Isotopic Scrambling (The "Silent Killer")

The aromatic protons at positions 2, 4, and 6 are ortho/para to the amino group.[1] In the presence of protic solvents (water, methanol) and trace acid, these positions undergo Electrophilic Aromatic Substitution (EAS).

-

Mechanism: The amine lone pair donates electron density into the ring, stabilizing the carbocation intermediate.[1] If protons (

) are present in the solvent, they can replace the deuterium ( -

Prevention: Avoid storing stocks in acidified methanol or water.

Photolytic Oxidation

Nitroanilines are chromophores. Upon UV exposure, the nitro group can facilitate intermolecular coupling, leading to the formation of azobenzene derivatives or polymerization.[1]

Visualization: Degradation Pathways

Figure 1: Dual degradation pathways showing acid-catalyzed deuterium exchange (red path) and photolytic dimerization (grey path).

Part 3: Storage & Handling Protocols[4][5]

This protocol distinguishes between Solid Reference Material (long-term banking) and Working Stock Solutions (daily use).[1]

Protocol A: Solid State Storage (Shelf Life: >3 Years)

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing to exclude moisture and oxygen.

-

Temperature: Store at -20 °C . While stable at room temperature, freezing inhibits slow oxidation and moisture absorption.

-

Desiccation: Place vials inside a secondary container (e.g., a jar) containing silica gel or Drierite.

Protocol B: Stock Solution Preparation (Shelf Life: 6-12 Months)

-

Solvent Selection:

-

Preferred: Acetonitrile (ACN). It is aprotic, minimizing the pool of exchangeable protons.

-

Acceptable: Methanol (MeOH).[1] Acceptable for short-term use, but carries a higher risk of exchange if the pH drops.

-

Avoid: Water, acidified solvents, or protic solvents with pH < 4.

-

-

Concentration: Prepare high-concentration stocks (1.0 mg/mL) rather than dilute working solutions to maximize stability.

-

Storage: -20 °C in amber vials.

Visualization: Storage Workflow

Figure 2: Lifecycle management of the standard from receipt to disposal, emphasizing the separation of master stocks and working aliquots.

Part 4: Quality Control & Self-Validation

Do not assume stability. Verify it. Before using a stock solution that has been stored for >3 months, perform this self-validating check.

The "M+4" Integrity Check

-

Method: Direct infusion MS or LC-MS (Flow injection).

-

Scan Mode: SIM (Selected Ion Monitoring) or Full Scan.

-

Criteria:

-

Target Ion:

143.1 (M+H)+ for d4. -

Contaminant Ions: Monitor

142.1 (d3) and 141.1 (d2). -

Pass Threshold: The abundance of the M+H peak for d4 must be

of the total nitroaniline signal. If d3/d2 peaks appear >2%, significant H/D exchange has occurred.[1] Discard the stock.

-

References

-

National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: 3-Nitroaniline.[1] National Institutes of Health.[1] Link

-

Carl Roth GmbH. (2023). Safety Data Sheet: 3-Nitroaniline. Link

-

C/D/N Isotopes. (2024). Product Specification: 3-Nitroaniline-2,4,5,6-d4.[4] Link

-

LGC Standards. (2024). Reference Material Certificate: 3-Nitroaniline D4.[4] Link

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Link

Sources

Application Note: High-Precision Quantification of 3-Nitroaniline in Complex Matrices via GC-MS Using 3-Nitroaniline-2,4,5,6-d4 as Internal Standard

Abstract

This application note details a robust protocol for the quantification of 3-nitroaniline (m-nitroaniline) in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes 3-Nitroaniline-2,4,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction variability, matrix effects, and injection discrimination. By employing Isotope Dilution Mass Spectrometry (IDMS), this protocol achieves high precision (RSD < 5%) and accuracy, overcoming the traditional challenges of analyzing polar, thermally labile nitroaromatic compounds.

Introduction

3-Nitroaniline is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals. It is also a known environmental pollutant and a suspected genotoxin. Its analysis by GC-MS is historically challenging due to:

-

Polarity: The amino and nitro groups lead to strong adsorption on active sites in the GC inlet and column (tailing peaks).

-

Thermal Instability: Susceptibility to degradation at high injector temperatures.

-

Matrix Interference: Co-eluting compounds in complex matrices (soil, wastewater) can suppress ionization or obscure peaks.

Using 3-Nitroaniline-2,4,5,6-d4 as an internal standard addresses these issues. Because the deuterated analog shares nearly identical physicochemical properties with the target analyte (retention time, pKa, solubility) but possesses a distinct mass signature (

Physicochemical Profile & Standards

| Property | Native Target (Analyte) | Internal Standard (IS) |

| Compound Name | 3-Nitroaniline | 3-Nitroaniline-2,4,5,6-d4 |

| CAS Number | 99-09-2 | 115044-52-5 |

| Formula | ||

| Molecular Weight | 138.12 g/mol | 142.15 g/mol |

| Mass Shift | - | +4 Da |

| Quantification Ion | m/z 138 | m/z 142 |

| Structure | Benzene ring with -NH2 and -NO2 | Ring hydrogens replaced by Deuterium |

Experimental Protocols

Reagents and Materials[3][4][5][6][7]

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (HPLC Grade or higher).

-

Standards:

-

GC Consumables:

-

Column: Low-polarity, ultra-inert phase (e.g., DB-5ms UI, ZB-SemiVolatiles), 30 m × 0.25 mm ID × 0.25 µm film.

-

Liner: Ultra-inert single taper with wool (deactivated) to minimize adsorption.

-

Standard Preparation

Objective: Create a calibration curve where the concentration of the Native analyte varies, but the IS concentration remains constant.

-

Stock Solutions (1.0 mg/mL):

-

Dissolve 10 mg of Native 3-Nitroaniline in 10 mL DCM.

-

Dissolve 10 mg of 3-Nitroaniline-d4 in 10 mL DCM.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the d4 Stock 1:100 in DCM.

-

-

Calibration Standards:

-

Prepare 5 levels (e.g., 1, 5, 10, 20, 50 µg/mL) of Native analyte.

-

Crucial Step: Add the IS Spiking Solution to each calibration vial to achieve a fixed concentration of 10 µg/mL.

-

Sample Preparation (Liquid-Liquid Extraction for Water)

Note: For solid samples, use Ultrasonic Extraction or Soxhlet with DCM/Acetone (1:1).

-

Aliquot: Measure 500 mL of water sample.

-

Spike IS: Add 50 µL of IS Spiking Solution (10 µg/mL) directly to the water sample.

-

Why? Spiking before extraction ensures that any loss during extraction (e.g., incomplete partitioning) affects both the analyte and the IS equally, canceling out the error.

-

-

Adjust pH: Adjust to pH > 11 using 10N NaOH (to ensure the aniline is in the neutral, extractable form).

-

Extract: Extract 3x with 30 mL Dichloromethane (DCM).

-

Dry & Concentrate: Pass combined organic layers through anhydrous

. Concentrate to ~1 mL using a rotary evaporator or nitrogen blow-down. -

Transfer: Transfer to a GC vial with a glass insert.

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| Inlet | Splitless (Pulse: 25 psi for 0.75 min) | Maximizes sensitivity; Pulse minimizes residence time to reduce thermal degradation. |

| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent nitration/oxidation. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation. |

| Oven Program | 40°C (1 min) → 20°C/min → 160°C → 5°C/min → 300°C (3 min) | Slow ramp in the middle separates nitroaniline isomers (o-, m-, p-). |

| Transfer Line | 280°C | Prevents condensation before MS. |

| Ion Source | 230°C (EI Mode, 70 eV) | Standard EI fragmentation. |

| Acquisition | SIM (Selected Ion Monitoring) | Maximizes signal-to-noise ratio. |

SIM Table:

| Compound | Retention Time (approx) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| 3-Nitroaniline-d4 | 7.02 min | 142 | 96 | 69 |

| 3-Nitroaniline | 7.03 min | 138 | 92 | 65 |

Note: The deuterated standard may elute slightly earlier (1-2 seconds) than the native compound due to the deuterium isotope effect on chromatography.

Workflow Visualization

The following diagram illustrates the critical "Spike Before Extract" logic that defines the IDMS approach.

Caption: Workflow for Isotope Dilution Mass Spectrometry. Spiking the IS prior to extraction compensates for analyte loss during the extraction and concentration steps.

Data Analysis & Calculation

Quantification is performed using the Relative Response Factor (RRF) method.

Calculate RRF (Calibration)

For each calibration level, calculate the RRF:

Where:

-

= Peak Area of 3-Nitroaniline (

-

= Peak Area of 3-Nitroaniline-d4 (

- = Concentration of Native Standard

- = Concentration of Internal Standard (constant)

Acceptance Criteria: The %RSD of the RRFs across the calibration curve should be < 20%.

Calculate Sample Concentration

Where:

- = Final volume of extract (e.g., 1 mL)

- = Initial sample volume (e.g., 500 mL)

- = Dilution Factor (if applicable)

Troubleshooting & Optimization

Tailing Peaks

Nitroanilines are notorious for tailing due to -NH2 and -NO2 interactions with silanols.

-

Solution 1: Use "Ultra Inert" (UI) columns and liners.[3]

-

Solution 2: Derivatization . If direct injection fails, derivatize with Heptafluorobutyric Anhydride (HFBA).

-

Reaction:

-

Benefit: Caps the polar amine, improving peak shape and volatility. The IS (d4) will derivatize identically.

-

Deuterium Exchange

While ring deuteriums (as in 3-Nitroaniline-2,4,5,6-d4) are generally stable, avoid highly acidic conditions at high temperatures for prolonged periods, which could theoretically induce H/D exchange. The pH > 11 extraction step is safe.

Co-elution

Ensure separation from 4-Nitroaniline (p-nitroaniline). While they have different retention times, they share the same parent mass (138). The d4-IS (142) is specific to the 3-isomer if the d4 standard is isomerically pure.

References

-

U.S. EPA. (2018).[3][2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3][2] SW-846.

-

Sigma-Aldrich. (n.d.).[4] 3-Nitroaniline-2,4,5,6-d4 Product Analysis & Properties.

-

Thermo Fisher Scientific. (2020).[5] Optimizing the Analysis of Semi-volatiles by EPA Method 8270. Application Note 10438.

-

Chromatography Forum. (2011). Discussion on P-Nitroaniline GC Method and Inertness Requirements.

Sources

Application Note: Robust Quantification using 3-Nitroaniline-d4 as an Internal Standard in LC-MS/MS Analysis

Introduction: The Imperative for Precision in Bioanalysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity. However, achieving accurate and reproducible quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates is a significant challenge. Sample loss during multi-step extraction procedures, injection volume variability, and unpredictable matrix effects—where co-eluting endogenous components suppress or enhance analyte ionization—can introduce significant error.[1][2][3]

The most effective strategy to mitigate these sources of variability is the use of a stable isotope-labeled internal standard (SIL-IS).[4] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This application note provides a comprehensive guide to the application of 3-Nitroaniline-d4 as a SIL-IS for the robust quantification of analogous aromatic amines in LC-MS/MS workflows. We will detail its physicochemical properties, provide a step-by-step protocol for its use in a representative plasma assay, and discuss the validation principles that ensure a trustworthy, self-validating analytical system.

Physicochemical Profile of 3-Nitroaniline-d4

3-Nitroaniline-d4 is the deuterated analogue of 3-Nitroaniline, a compound belonging to the class of aromatic amines used in various industrial syntheses and potentially monitored as a drug metabolite or environmental contaminant. The key advantage of 3-Nitroaniline-d4 is that the four deuterium atoms are incorporated onto the aromatic ring, a chemically stable position that prevents back-exchange with hydrogen atoms during sample preparation and analysis.[5]

Its properties are summarized below:

| Property | Value | Source |

| Chemical Formula | C₆D₄H₂N₂O₂ | |

| Molecular Weight | 142.15 g/mol | [6][7] |

| Mass Shift vs. Unlabeled | M+4 | |

| Isotopic Purity | Typically ≥98 atom % D | [8] |

| Appearance | Solid | [9] |

| Melting Point | 112-114 °C |

The M+4 mass shift provides a clear mass spectrometric distinction from the unlabeled analyte, while its nearly identical chemical structure ensures it behaves congruently during extraction, chromatography, and ionization.[10]

The Core Principle: How a SIL-IS Ensures Accuracy

The fundamental premise of using a SIL-IS is that any physical loss or ionization fluctuation experienced by the analyte will be mirrored by the SIL-IS. By adding a known, fixed concentration of 3-Nitroaniline-d4 to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process, we no longer rely on the absolute signal of the analyte. Instead, we use the ratio of the analyte's peak area to the internal standard's peak area for quantification.[11] This ratio remains constant even if sample is lost or matrix effects occur, leading to highly precise and accurate results.[10]

Caption: The role of a Stable Isotope Labeled Internal Standard (SIL-IS).

Application Protocol: Quantification of a Hypothetical Analyte in Human Plasma

This section details a representative protocol for quantifying "Compound X" (an analogue of 3-nitroaniline) in human plasma using 3-Nitroaniline-d4 as the internal standard.

Reagent and Standard Preparation

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of 3-Nitroaniline-d4 and dissolve in 10 mL of methanol.[12]

-

Working Standards: Prepare a series of working standard solutions by serially diluting the Analyte Stock with 50:50 methanol:water to create calibration standards.

-

IS Spiking Solution (100 ng/mL): Dilute the IS Stock solution with acetonitrile. This solution will be used to precipitate plasma proteins and simultaneously add the internal standard.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[13]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of the appropriate sample (plasma, calibration standard, or QC) into the corresponding tube.

-

Add 200 µL of the IS Spiking Solution (100 ng/mL in acetonitrile) to each tube. This provides a 4:1 ratio of organic solvent to plasma, which is effective for protein removal.[13]

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS System Configuration

The following are typical starting conditions. Method optimization is required.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Compound X (Analyte) | 3-Nitroaniline-d4 (IS) |

| MS System | Agilent 6470A Triple Quadrupole or equivalent | |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) | [To be determined based on analyte M.W.] | 143.1 |

| Product Ion (Q3) | [To be determined by infusion] | 126.1 |

| Collision Energy | [To be optimized] | 15 V |

| Dwell Time | 50 ms | 50 ms |

Note: Precursor and product ions for Compound X must be optimized by infusing a standard solution into the mass spectrometer. The values for 3-Nitroaniline-d4 are derived from published data for p-NA-d4, assuming a similar fragmentation pattern.[12]

Experimental Workflow Diagram

Caption: Detailed experimental workflow from sample preparation to final result.

Principles of Method Validation

A quantitative bioanalytical method is not trustworthy until it is fully validated. The use of 3-Nitroaniline-d4 is integral to passing validation criteria set forth by regulatory bodies like the FDA.[15][16] The core validation experiments are grounded in the ICH M10 guidance.[17][18]

-

Selectivity & Specificity: The method must be able to quantify the analyte without interference from matrix components. This is tested by analyzing at least six different blank plasma lots. The co-eluting nature of 3-Nitroaniline-d4 helps confirm that chromatographic peaks are correctly identified.[15]

-

Accuracy & Precision: Accuracy (% bias) and precision (%CV) are assessed by analyzing QC samples at multiple concentrations (low, mid, high) over several days. The internal standard is critical for achieving the typically required ≤15% for both bias and CV.[12]

-

Calibration Curve (Linearity): A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The use of the ratio linearizes the response and extends the dynamic range of the assay.

-

Matrix Effect: This is one of the most critical validation parameters. The matrix effect is quantitatively assessed by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. 3-Nitroaniline-d4 is essential here, as it should experience the same degree of ion suppression or enhancement as the analyte, thereby normalizing the results and demonstrating the robustness of the method.[3][12]

-

Stability: The stability of the analyte must be proven under various conditions (bench-top, freeze-thaw, long-term storage). The internal standard helps ensure that any degradation observed is genuine and not an artifact of analytical variability.[17]

Conclusion

3-Nitroaniline-d4 serves as an exemplary stable isotope-labeled internal standard for the LC-MS/MS quantification of structurally related aromatic amines. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it accurately tracks and corrects for variability during sample preparation and analysis. By incorporating 3-Nitroaniline-d4 into a well-designed protocol and performing rigorous validation according to international guidelines, researchers can produce highly accurate, precise, and defensible quantitative data, which is the cornerstone of successful drug development and scientific research.

References

-

3-Nitroaniline. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

-

3-Nitroaniline-d4. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Bioanalytical Method Validation. (2018). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved February 3, 2026, from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 3, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved February 3, 2026, from [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. Retrieved February 3, 2026, from [Link]

-

Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Retrieved February 3, 2026, from [Link]

-

Matuszewski, B. K. (2006). Matrix effects in a view of LC-MS/MS: An overview. ResearchGate. Retrieved February 3, 2026, from [Link]

-

Protein Precipitation for Biological Fluid Samples. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

-

Ramanathan, L., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

-

Turcotte, C., et al. (2018). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Retrieved February 3, 2026, from [Link]

-

Wang, S., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ukisotope.com [ukisotope.com]

- 6. 3-Nitroaniline-d4 | C6H6N2O2 | CID 168154313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitroaniline-2,4,5,6-d4 | C6H6N2O2 | CID 71309021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. texilajournal.com [texilajournal.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. m.youtube.com [m.youtube.com]

- 17. database.ich.org [database.ich.org]

- 18. hhs.gov [hhs.gov]

Application Note: Quantitative Analysis of Azo Dye-Derived 3-Nitroaniline in Textiles via GC-MS with Isotope Dilution

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution Analyte: 3-Nitroaniline (CAS: 99-09-2) Internal Standard: 3-Nitroaniline-2,4,5,6-d4 (CAS: 115044-52-5) Reference Standard: ISO 14362-1:2017 (Modified for IDMS precision)[1]

Introduction & Regulatory Context[1][2][3]

The presence of carcinogenic aromatic amines in consumer textiles is strictly regulated under REACH Annex XVII (Entry 43) in the European Union and similar regulations globally (e.g., China GB 18401).[1] These amines are not typically present as free substances but are released via the reductive cleavage of azo colorants (dyes containing the -N=N- chromophore).[1]

3-Nitroaniline is a critical target analyte.[1] While often an intermediate, its detection indicates the use of banned azo precursors.[1] Standard methodologies (ISO 14362-1) utilize reductive cleavage followed by Liquid-Liquid Extraction (LLE) or Diatomaceous Earth extraction.[1]

This protocol details a High-Precision Isotope Dilution Mass Spectrometry (IDMS) approach.[1] By utilizing 3-Nitroaniline-2,4,5,6-d4 as a specific internal standard (IS), this method corrects for:

-

Matrix Effects: Suppression or enhancement of ionization in the MS source.[1]

-

Extraction Efficiency: Loss of analyte during the liquid-liquid partition.[1]

-

Instrument Drift: Variations in GC injection volume and detector response.

Chemical Basis & Internal Standard Strategy

The Analyte vs. The Standard

The core of this protocol is the use of a stable isotopologue that behaves chemically identically to the analyte but is mass-resolved by the detector.

| Property | Target Analyte (Native) | Internal Standard (Deuterated) |

| Name | 3-Nitroaniline | 3-Nitroaniline-2,4,5,6-d4 |

| Structure | Benzene ring with -NO2 and -NH2 | Ring hydrogens replaced with Deuterium (D) |

| CAS | 99-09-2 | 115044-52-5 |

| Formula | C₆H₆N₂O₂ | C₆H₂D₄N₂O₂ |

| MW | 138.12 g/mol | 142.15 g/mol |

| Retention Time | ~X.XX min | ~X.XX min (Co-eluting) |

The "Carrier Effect" Mechanism

In trace analysis, active sites in the GC liner or column can irreversibly adsorb the analyte, leading to poor linearity at low concentrations.[1] By adding the deuterated IS in excess (relative to the trace analyte), the IS occupies these active sites, "carrying" the native analyte to the detector and significantly improving the Limit of Quantification (LOQ).[1]

Reaction Mechanism: Reductive Cleavage

The azo bond is cleaved using sodium dithionite in a citrate-buffered aqueous solution at 70°C.[1]

Figure 1: Mechanism of reductive cleavage of azo dyes into aromatic amines.[2][3]

Experimental Protocol

Reagents and Equipment

-

Citrate Buffer (0.06 M, pH 6.0): Pre-heated to 70°C.

-

Reducing Agent: Sodium dithionite (freshly prepared 200 mg/mL aqueous solution).[1]

-

Extraction Solvent: tert-Butyl methyl ether (MTBE).[1]

-

Internal Standard Solution: 3-Nitroaniline-2,4,5,6-d4 (100 µg/mL in Methanol).

-

Apparatus: Water bath (70°C), Vortex mixer, GC-MS (Single Quadrupole or Triple Quad).

Step-by-Step Workflow

Figure 2: Operational workflow for the determination of 3-Nitroaniline in textiles.[2][4][5]

Detailed Procedures

Step 1: Reduction

-

Place 1.0 g of cut textile sample into a reaction vessel.

-

Add 17 mL of pre-heated (70°C) citrate buffer. Seal and shake to wet the sample.[1]

-

Add 3.0 mL of fresh sodium dithionite solution (200 mg/mL).

-

Immediately seal and incubate at 70°C ± 2°C for 30 minutes.

-

Cool the reaction mixture to room temperature (< 25°C) within 2 minutes to prevent re-oxidation or side reactions.

Step 2: Internal Standard Addition (The IDMS Step)

-

Note: Unlike standard ISO methods that use an external standard or general IS (like anthracene-d10) at the injection step, we add the specific d4-analog before extraction .[1]

-

Action: Add 100 µL of 3-Nitroaniline-d4 solution (100 µg/mL) directly to the aqueous reaction mixture.

-

Benefit: Any loss of 3-Nitroaniline during the subsequent extraction will be mirrored by the d4-analog, maintaining the ratio.

Step 3: Extraction

-

Add 10 mL of MTBE to the vessel.[1]

-

Vortex vigorously for 2 minutes or shake mechanically for 10 minutes.

-

Allow phases to separate (centrifuge if emulsion forms).[1]

-

Transfer the upper organic layer to a concentration vial.[1]

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen (do not evaporate to dryness, as nitroanilines can be volatile or degrade).

GC-MS Analysis Parameters

To achieve maximum sensitivity and selectivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode.[1]

Instrument Conditions:

-

Column: DB-35MS or equivalent (30m x 0.25mm x 0.25µm).[1] Note: A mid-polarity column is preferred for amines.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (or Split 1:5 for high concentrations), 260°C.

-

Oven Program: 60°C (hold 1 min) -> 20°C/min -> 200°C -> 10°C/min -> 300°C (hold 5 min).

MS Acquisition (SIM Mode):

| Analyte | Type | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 3-Nitroaniline | Target | ~9.45 | 138 (M+) | 92 ([M-NO₂]+) | 65 |

| 3-Nitroaniline-d4 | Internal Std | ~9.44 | 142 (M+) | 96 ([M-NO₂]+) | 69 |

Note: The retention times will be nearly identical, with the deuterated species eluting slightly earlier (isotope effect).

Data Analysis & Calculation

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

1. Calculate Response Factor (RF):

2. Calculate Concentration in Sample:

Where:

- = Mass of Internal Standard added (µg).

- = Weight of textile sample (g).[1]

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following QC criteria must be met:

-

Linearity: Calibration curve (5 points, 5–100 mg/kg equivalent) must have

. -

Ion Ratio: The ratio of Quantifier/Qualifier ions in the sample must match the standard within ±20%.

-

IS Recovery: The absolute area of the d4-IS in the sample should be >50% of the area in the calibration standard.[1] Low recovery indicates matrix suppression or extraction failure.[1]

-

Blank Test: A reagent blank containing dithionite and buffer must be analyzed to ensure no contamination (false positives).

References

-

ISO 14362-1:2017 . Textiles - Methods for determination of certain aromatic amines derived from azo colorants - Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres.[6][4][5][7] [1]

-

European Chemicals Agency (ECHA) . REACH Annex XVII, Entry 43: Azo colourants and Azodyes.[7]

-

National Institute of Standards and Technology (NIST) . 3-Nitroaniline Mass Spectrum (Electron Ionization).[1] [1]

-

PubChem . 3-Nitroaniline-2,4,5,6-d4 Compound Summary. [1]

-

Pinheiro, H.M., et al. (2004).[1] Aromatic amines from azo dye reduction: status of legislative control and analysis. Analytical Methods.

Sources

- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DIN EN ISO 14362-1 - 2017-05 - DIN Media [dinmedia.de]

- 5. NEN-EN-ISO 14362-1:2017 en [nen.nl]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. New European Standard for Aromatic Amines Derived from Azo Colorants Released | SGS Belgium [sgs.com]

3-Nitroaniline-d4 for monitoring pharmaceutical metabolites in plasma

Application Note: High-Sensitivity Quantitation of 3-Nitroaniline in Plasma Using 3-Nitroaniline-d4 Internal Standard

Introduction & Scientific Context

The monitoring of primary aromatic amines (PAAs) in biological matrices is a critical task in pharmaceutical development and environmental toxicology. 3-Nitroaniline (3-NA) , also known as m-nitroaniline, serves as a pivotal biomarker in two distinct contexts:[1]

-

Metabolic Profiling: It is a reductive metabolite of nitro-aromatic drugs (e.g., specific anti-androgens or veterinary antibiotics like nicarbazin) and environmental pollutants (1,3-dinitrobenzene).[1]

-

Genotoxic Impurity Monitoring: As a PAA, 3-NA is a potential mutagen.[1] Regulatory bodies (FDA, EMA) require rigorous screening of such impurities in biological samples to assess patient exposure risks.[1]

This protocol details a validated LC-MS/MS methodology using 3-Nitroaniline-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] The use of a deuterated IS is non-negotiable for high-reliability bioanalysis; it compensates for ionization suppression (matrix effects) and recovery variability during liquid-liquid extraction (LLE).

Chemical & Physical Properties

Understanding the physicochemical differences—however slight—between the analyte and its isotope is crucial for chromatographic optimization.

| Property | Analyte: 3-Nitroaniline | Internal Standard: 3-Nitroaniline-d4 |

| CAS Number | 99-09-2 | 115044-52-5 |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₂D₄N₂O₂ |

| Molecular Weight | 138.12 g/mol | ~142.15 g/mol |

| pKa | ~2.47 (Weak base) | ~2.47 |

| LogP | 1.37 | 1.37 |

| Appearance | Yellow crystalline powder | Yellow crystalline powder |

| Solubility | Soluble in organic solvents; low in water | Same |

Experimental Protocol

Reagents and Materials

-

Analyte: 3-Nitroaniline (Reference Standard Grade, >99%).[1]

-

Internal Standard: 3-Nitroaniline-2,4,5,6-d4 (>98 atom % D).[1]

-

Matrix: Drug-free human or rat plasma (K2EDTA).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ethyl Acetate (EtOAc).[1]

Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 3-NA in MeOH to 1.0 mg/mL.

-

Master Stock (IS): Dissolve 3-NA-d4 in MeOH to 1.0 mg/mL.

-

Working IS Solution: Dilute Master Stock (IS) with 50:50 MeOH:Water to a concentration of 500 ng/mL . Note: This concentration should yield a signal ~10x the LLOQ of the analyte.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for nitroanilines to minimize phospholipid carryover and ion suppression.[1]

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Working IS Solution (500 ng/mL). Vortex for 10 sec.

-

Extraction: Add 600 µL of Ethyl Acetate.

-

Rationale: EtOAc provides excellent recovery for moderately polar aromatics while leaving salts and proteins in the aqueous phase.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: Biphenyl or PFP (Pentafluorophenyl) Column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).[1]

-

Expert Insight: Phenyl-based phases provide superior pi-pi interaction selectivity for aromatic isomers compared to standard C18, ensuring separation of 3-nitroaniline from potential 2- or 4-nitroaniline interferences.

-

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Ramp |

| 4.0 | 90 | Elution |

| 5.0 | 90 | Wash |

| 5.1 | 10 | Re-equilibration |

| 7.0 | 10 | End of Run |[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

-

Source Temp: 450°C.

-

Capillary Voltage: 3500 V.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

|---|---|---|---|---|

| 3-Nitroaniline | 139.1 | 93.1 | Quantifier | 22 |

| 139.1 | 65.1 | Qualifier | 35 |

| 3-Nitroaniline-d4 | 143.1 | 97.1 | IS Quantifier | 22 |[1]

Mechanistic Note: The transition m/z 139 → 93 corresponds to the loss of the nitro group (-NO₂), a characteristic fragmentation for nitro-aromatics.

Visual Workflows

Diagram 1: Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data generation.[1]

Caption: Figure 1. Optimized bioanalytical workflow for 3-Nitroaniline quantitation in plasma.

Diagram 2: Metabolic Context

Understanding the origin of 3-Nitroaniline helps in interpreting pharmacokinetic data.[1]

Caption: Figure 2. Simplified metabolic reduction pathway yielding 3-Nitroaniline.[1]

Method Validation Criteria (FDA M10)

To ensure this protocol meets regulatory standards (FDA/EMA M10 Guidance), the following criteria must be validated:

-

Selectivity: Analyze blank plasma from 6 individual sources. No interference >20% of the LLOQ should be observed at the retention time of 3-NA.

-

Linearity: Calibration curve should cover the expected range (e.g., 1.0 ng/mL to 1000 ng/mL ). A weighted linear regression (1/x²) is typically required.[1]

-

Accuracy & Precision:

-

Intra-run and Inter-run CV% must be ≤15% (≤20% at LLOQ).[1]

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect: Calculate the Matrix Factor (MF) using the IS-normalized response. The CV of the IS-normalized MF calculated from 6 lots of matrix should be ≤15%. This is where 3-Nitroaniline-d4 is critical ; it corrects for ion suppression differences between patients.

Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Cause: Poor ionization in ESI due to the electron-withdrawing nitro group.[1]

-

Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[3][4] Nitro compounds often ionize better via electron capture (Negative mode) or proton transfer in APCI if ESI signal is insufficient.[1] However, for 3-NA, ESI+ is usually sufficient on modern triple quads.[1]

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the amine group with free silanols on the column.

-

Solution: Ensure the mobile phase contains adequate buffer/acid (0.1% Formic acid). Increasing ionic strength (e.g., 5mM Ammonium Formate) can also sharpen peaks.[1]

-

-

Issue: Isomer Interference.

References

-

FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][6][7] [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7423, 3-Nitroaniline. PubChem.[1] [Link]

-

Agilent Technologies. (2019).[1][8] Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Notes. [Link]

-

Bacila, D. M., et al. (2019).[1][8] Detection of p-Nitroaniline by LC-MS/MS in Raw and Cooked Broiler Breast. Embrapa.[1] ]">https://www.embrapa.br[1]

Sources

- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. agilent.com [agilent.com]

Method development for aniline detection using a deuterated standard

Application Note: High-Sensitivity Quantification of Aniline in Pharmaceutical Matrices via GC-MS using Stable Isotope Dilution Assay (SIDA)

Executive Summary

Aniline (phenylamine) is a critical precursor in pharmaceutical synthesis but poses significant safety risks as a genotoxic impurity. Under ICH M7 (R2) guidelines, aniline is classified as a mutagenic carcinogen, requiring strict control limits often in the low ppm range depending on the maximum daily dose and duration of treatment.

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Aniline-d5 as a deuterated internal standard. Unlike external standardization, this Stable Isotope Dilution Assay (SIDA) self-corrects for matrix effects, extraction variability, and injection errors, ensuring the high reliability required for regulatory submissions.

Regulatory & Scientific Context

-

Toxicity: Aniline induces methemoglobinemia and has carcinogenic potential (hemosiderosis-mediated tumors).[1]

-

Regulatory Limit: While default TTC (Threshold of Toxicological Concern) for mutagens is 1.5 µ g/day , aniline often has higher compound-specific Permissible Daily Exposure (PDE) limits calculated via ICH Q3C/M7 principles (e.g., ~720 µ g/day to 8 mg/day depending on route/study), yet manufacturers frequently target <10 ppm in drug substances to ensure safety margins.

-

Analytical Challenge: Aniline is a weak base (pKa ~4.6) and highly polar, leading to peak tailing on non-polar columns and variable recovery in complex matrices.

Method Development Logic (The "Why")

The Polarity & pH Trap

Aniline exists in equilibrium between its neutral form and the anilinium ion.

-

Acidic Conditions (pH < 4): Aniline is protonated (water-soluble). It cannot be extracted into organic solvents.

-

Basic Conditions (pH > 10): Aniline is neutral (organic-soluble).

-

Optimization: We utilize a "pH-swing" extraction. The sample is dissolved in weak acid to ensure homogeneity, then spiked with Aniline-d5. Only then is the pH raised to >12. This guarantees that the analyte and internal standard equilibrate in the same phase before extraction occurs.

Internal Standard Selection

Aniline-d5 (C6D5NH2) is structurally identical to the analyte but has a mass shift of +5 Da.

-

Co-elution: It elutes at virtually the same retention time as aniline, experiencing the exact same matrix suppression or enhancement in the MS source.

-

Quantification: We use the peak area ratio of Aniline (m/z 93) to Aniline-d5 (m/z 98).

Materials & Instrumentation

Reagents:

-

Analyte: Aniline (ACS Reagent, >99.5%)

-

Internal Standard (IS): Aniline-d5 (98 atom % D)

-

Extraction Solvent: Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether). Note: DCM provides higher recovery for aromatic amines but is denser than water.

-

Base: 10 N Sodium Hydroxide (NaOH).

-

Diluent: 0.1 N HCl (for initial dissolution).

Instrumentation:

-

GC System: Agilent 7890B / 8890 or equivalent.

-

Detector: Single Quadrupole MS (Agilent 5977) operating in SIM mode.

-

Column: DB-624 (or ZB-624), 30m x 0.25mm x 1.4µm.

-

Reasoning: The "624" phase (6% cyanopropylphenyl) is designed for volatile amines, reducing peak tailing without the need for derivatization.

-

Experimental Protocol

Step 1: Standard Preparation[2]

-

IS Stock Solution: Dissolve Aniline-d5 in Methanol to 1000 µg/mL.

-

IS Working Solution: Dilute IS Stock to 10 µg/mL in Methanol.

-

Calibration Standards: Prepare a 6-point curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ppm relative to sample conc) in 0.1 N HCl. Spike each standard with the same volume of IS Working Solution.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

-

Weighing: Weigh 100 mg of Drug Substance (API) into a 20 mL centrifuge tube.

-

Dissolution: Add 5.0 mL of 0.1 N HCl . Vortex to dissolve. (Aniline is now trapped as anilinium).

-

IS Addition: Add 50 µL of IS Working Solution (10 µg/mL) to the aqueous mixture. Vortex.

-

Critical: The IS is now mixed with the analyte in the aqueous phase.

-

-

Basification: Add 1.0 mL of 10 N NaOH . Vortex briefly. Check pH (must be >12).

-

Extraction: Add 2.0 mL of DCM . Cap and shake vigorously for 5 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Collection: Transfer the bottom organic layer (DCM) to a GC vial containing anhydrous Na2SO4 (to remove water). Cap and analyze.

Step 3: GC-MS Parameters

| Parameter | Setting |

| Inlet | Splitless (or 10:1 Split for high conc.), 250°C |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 2 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

| SIM Ions | Aniline: Quant: 93 , Qual: 66, 65 Aniline-d5: Quant: 98 , Qual: 70 |

| Dwell Time | 50-100 ms per ion |

Workflow Visualization

Figure 1: Reactive Liquid-Liquid Extraction workflow ensuring complete equilibration of analyte and internal standard prior to phase transfer.

Validation Results (Typical)

The following data represents typical performance metrics for this protocol in a pharmaceutical API matrix.

Table 1: Method Performance Metrics

| Parameter | Result | Acceptance Criteria |